molecular formula C20H20O3 B14237090 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one

5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B14237090
M. Wt: 308.4 g/mol
InChI Key: GGWZJHNJSANIDQ-UHFFFAOYSA-N
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Description

5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions . This method can be carried out using both homogeneous catalysts, such as concentrated sulfuric acid, and heterogeneous catalysts, such as cation-exchange resins .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The specific industrial methods for producing this compound may vary, but they generally follow the principles of sustainable and environmentally friendly chemistry.

Chemical Reactions Analysis

Types of Reactions

5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butoxy-7-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

5-butoxy-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C20H20O3/c1-3-4-10-22-17-11-14(2)12-18-20(17)16(13-19(21)23-18)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3

InChI Key

GGWZJHNJSANIDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C

Origin of Product

United States

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